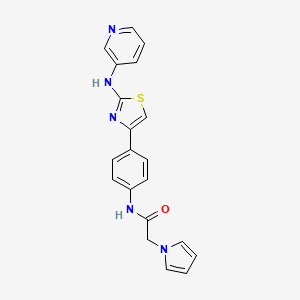

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide

Description

This compound features a thiazole core substituted at the 4-position with a phenyl group bearing a pyridin-3-ylamino moiety. The acetamide side chain includes a 1H-pyrrol-1-yl group, distinguishing it from other derivatives.

Properties

IUPAC Name |

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c26-19(13-25-10-1-2-11-25)22-16-7-5-15(6-8-16)18-14-27-20(24-18)23-17-4-3-9-21-12-17/h1-12,14H,13H2,(H,22,26)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEBYBOWIITVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its structure, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Compound Overview

This compound features a unique structural composition that includes:

- Thiazole ring

- Pyridine moiety

- Pyrrole group

These components contribute to its pharmacological properties, making it a subject of interest for various therapeutic applications.

Target Interaction

The primary mechanism of action for this compound involves the inhibition of tyrosine kinases . This inhibition disrupts critical signal transduction pathways that regulate cell proliferation and apoptosis, leading to potential anticancer effects.

Biochemical Pathways

The compound's interaction with tyrosine kinases impacts several biochemical pathways:

- Cell Cycle Regulation : Induces G2/M phase arrest in cancer cells, leading to apoptosis.

- Apoptotic Pathways : Upregulates pro-apoptotic factors like p53 and TNFα, enhancing cell death in malignant cells .

Anticancer Properties

This compound has shown significant activity against various cancer cell lines:

- HL-60 Cell Line : Induces apoptosis and cell cycle arrest .

- FLT3-Inhibitory Activity : Demonstrated efficacy in inhibiting FLT3 kinase in acute myeloid leukemia (AML), leading to reduced tumor growth in xenograft models .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria. The presence of the thiazole and pyridine rings is thought to enhance its activity against microbial pathogens .

Case Studies

Structure–Activity Relationship (SAR)

The unique combination of structural features in this compound suggests a potential for enhanced biological activity through synergistic effects. The presence of multiple pharmacophores may provide specificity toward certain molecular targets compared to simpler compounds.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiazole Ring : Through cyclization reactions involving thioamides.

- Introduction of Pyridine Moiety : Via nucleophilic substitution reactions.

- Final Acetylation : To form the acetamide group.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, a pyridine moiety, and an acetamide group, which contribute to its diverse biological properties. The presence of multiple pharmacophores allows for potential synergistic effects in therapeutic applications. The structural complexity enhances its binding affinity to various biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds similar to N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide exhibit significant anticancer activities. For instance, thiazole derivatives have been studied for their efficacy against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). In one study, a thiazole-pyridine hybrid demonstrated an IC50 value lower than that of the standard drug 5-fluorouracil, indicating superior efficacy against breast cancer cells .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of thiazole derivatives in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like norfloxacin . This suggests potential applications in treating bacterial infections.

Anticonvulsant Effects

Recent investigations into thiazole-integrated compounds have revealed anticonvulsant activity, with certain derivatives displaying higher efficacy than traditional anticonvulsants such as sodium valproate. The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring significantly enhance anticonvulsant properties .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, thiazole derivatives have been explored for their potential in treating various conditions such as inflammation and neurodegenerative diseases. The multi-targeted nature of these compounds allows them to interact with multiple pathways involved in disease progression .

Data Table: Biological Activities of this compound

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of thiazole derivatives, researchers synthesized several analogs of this compound. Among these, one derivative exhibited an IC50 value significantly lower than that of conventional chemotherapeutics, demonstrating potential as a novel anticancer agent .

Case Study 2: Antimicrobial Activity

A series of thiazole-based compounds were tested for their antimicrobial efficacy against various bacterial strains. The results indicated that certain modifications to the thiazole ring enhanced antibacterial activity, suggesting pathways for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogs

Key Observations :

Characterization Data :

Pharmacological and Biochemical Properties

Table 2: Activity Comparison

Key Insights :

- The target compound’s pyrrole moiety may improve selectivity for kinases with hydrophobic binding pockets, unlike the polar methoxyphenyl group in .

- Compound 2e ’s lower yield (30%) suggests synthetic challenges for triazole-containing analogs, whereas the target’s pyrrole may offer easier derivatization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for synthesizing N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide?

- Methodology : Multi-step synthesis involving (i) coupling of pyridine-3-amine with thiazole intermediates, (ii) introduction of the phenylacetamide backbone via nucleophilic substitution, and (iii) functionalization with pyrrole groups. Key steps require precise temperature control (60–80°C) and anhydrous conditions to minimize side reactions .

- Validation : Monitor reactions via TLC and confirm product purity (>95%) using HPLC. Structural identity is verified through H/C NMR (e.g., pyridine ring protons at δ 8.2–8.5 ppm) and HRMS .

Q. How is the compound characterized structurally and chemically?

- Spectroscopic Analysis :

- NMR : H NMR resolves pyrrole protons (δ 6.5–6.8 ppm) and thiazole C-H (δ 7.3–7.6 ppm). C NMR confirms carbonyl (C=O) at ~170 ppm .

- IR : Stretching vibrations for amide (1650–1680 cm) and C-N (1250–1350 cm) .

- Chromatography : Purity assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What biological activities are reported for this compound?

- Primary Activities : Demonstrated anticancer (IC values in µM range against HeLa and MCF-7 cells) and antimicrobial activity (MIC ~10 µg/mL against S. aureus) .

- Mechanistic Insights : Inhibits kinases (e.g., EGFR) and disrupts bacterial cell wall synthesis .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

- Critical Variables :

- Temperature : Lower temperatures (40–50°C) reduce thiazole ring decomposition .

- Catalysts : Use Pd(PPh) for Suzuki-Miyaura coupling (yield improvement >20%) .

Q. How to design experiments to evaluate therapeutic efficacy and selectivity?

- In Vitro Assays :

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR-TK) with ATP competition studies .

- Cytotoxicity : MTT assays using cancer/normal cell lines (e.g., HepG2 vs. HEK293) to calculate selectivity indices .

- In Vivo Models : Xenograft mice (e.g., HT-29 colon cancer) with dose escalation (10–50 mg/kg, oral) and pharmacokinetic profiling (t, AUC) .

Q. How to analyze structure-activity relationships (SAR) for derivatives?

- Key Modifications :

- Pyridine Substituents : Electron-withdrawing groups (e.g., -NO) enhance kinase inhibition but reduce solubility .

- Pyrrole vs. Imidazole : Pyrrole improves membrane permeability (logP ~2.5 vs. 1.8 for imidazole analogs) .

- Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinities to EGFR (PDB: 1M17) .

Q. How to resolve contradictions in reported biological activity data?

- Case Example : Discrepancies in IC values may arise from assay conditions (e.g., serum concentration in cell media affecting compound stability).

- Mitigation : Standardize protocols (e.g., 10% FBS in RPMI-1640) and validate with reference inhibitors (e.g., gefitinib for EGFR) .

Q. What computational methods are suitable for predicting off-target interactions?

- Approaches :

- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS) over 100 ns to assess binding mode retention .

- Pharmacophore Modeling : Identify overlapping features with known toxicophores (e.g., hERG channel blockers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.